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Introduction to 3-Deoxyglucosone (3-DG)
3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound formed during the

Maillard reaction and caramelization, processes that are fundamental to the color, flavor, and

aroma development in thermally processed foods.[1][2] It is a significant intermediate product

that arises from the degradation of Amadori products, which are formed from the initial reaction

between reducing sugars and amino acids.[3][4][5] Due to its high reactivity, 3-DG is a key

precursor to the formation of Advanced Glycation End Products (AGEs), which have

implications for both food quality and human health.[4][6][7][8][9] The concentration of 3-DG in

food products can serve as a valuable marker for the extent of heat processing, storage

conditions, and overall food quality.[10][11]

Significance as a Food Quality Marker
The presence and concentration of 3-DG are indicative of several food quality attributes:

Heat Treatment and Processing Intensity: The formation of 3-DG is significantly influenced

by temperature.[10] Therefore, its levels can be used to monitor the intensity of thermal

processes such as baking, roasting, and UHT treatment.[1][12]

Browning and Flavor Development: As a central intermediate in the Maillard reaction, 3-DG

is directly involved in the pathways leading to the formation of melanoidins (the brown
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pigments) and various flavor compounds.[4][6] Monitoring 3-DG can help in controlling and

optimizing these desirable reactions.

Storage and Shelf-life: The concentration of 3-DG can change during storage, making it a

useful indicator of food degradation.[10][11] For instance, in UHT milk, 3-DG accumulation is

accelerated at higher storage temperatures.[11]

Precursor to Undesirable Compounds: While contributing to desirable characteristics, 3-DG

is also a precursor to potentially undesirable compounds, including certain AGEs.[13][14][15]

Its quantification is therefore important for food safety and nutritional quality assessment.

Applications in Specific Food Industries
Bakery Products: In bread and other baked goods, 3-DG is formed during baking and

contributes to crust color and aroma.[16][17] Its levels can be correlated with the baking time

and temperature.

Dairy Products: In UHT and sterilized milk, the formation of 3-DG is a key indicator of the

Maillard reaction during processing and storage.[11] Lactose-hydrolyzed UHT milk is

particularly prone to higher levels of 3-DG due to the presence of more reactive reducing

sugars.[18]

Honey: 3-DG is a significant α-dicarbonyl compound found in honey and its concentration

can vary depending on the botanical origin and storage conditions.[19][20] It can be used as

a quality parameter to assess honey freshness and heat treatment.[21]

Meat and Fish: During the heating of meat and fish products, 3-DG is formed and can react

with creatine to form specific hydroimidazolones.[1] Its concentration is dependent on the

type of heat treatment applied.[1]

Beverages: 3-DG has been identified as a major α-dicarbonyl compound in beer and can

influence its sensory quality and aging indicators.[21] It is also found in fruit juices and

balsamic vinegar.[22]
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The concentration of 3-Deoxyglucosone varies significantly across different food products and

is influenced by processing and storage conditions.

Food Category Specific Product
3-DG
Concentration

Reference

Syrups Must Syrups Average of 9.2 mg/g [10]

Honey
Various Commercial

Honeys
75.9 to 808.6 mg/kg [21]

U.S. Honey Samples 10.80 to 50.24 mg/kg [19]

Dairy
Lactose-Hydrolyzed

UHT Milk

Accumulation is 20- to

44-fold higher than

conventional UHT milk

during storage

[11]

GOS-enriched UHT

Milk
Up to 330 ± 6 μM [18]

Meat & Fish
Heated Meat and Fish

Products

Up to 15.3 mg/kg (as

3-DG-HCr)
[1]

Bakery Cookies Up to 385 mg/kg [22]

Beverages Fruit Juices Up to 410 mg/L [22]

Balsamic Vinegar Up to 2622 mg/L [22]

Beer
5 to 120 µmol/100 g

dry weight
[21]

Experimental Protocols
Quantification of 3-Deoxyglucosone in Food Samples
using HPLC-UV/MS
This protocol describes a general method for the determination of 3-DG in food samples, which

often involves a derivatization step to enhance detection. The most common derivatizing agent

is o-phenylenediamine (oPD).[23][24]
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1. Materials and Reagents:

3-Deoxyglucosone (3-DG) standard

o-phenylenediamine (oPD)

Perchloric acid (PCA)

Acetonitrile (ACN), HPLC grade

Methanol, HPLC grade

Water, HPLC grade

Formic acid

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Syringe filters (0.45 µm)

2. Sample Preparation:

Liquid Samples (e.g., milk, juice):

To 1 mL of the liquid sample, add an equal volume of a deproteinizing agent like perchloric

acid or acetonitrile.[24]

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

Collect the supernatant for the derivatization step.

Solid/Semi-solid Samples (e.g., bread, honey):

Homogenize a known weight of the sample (e.g., 1 g) with a suitable solvent (e.g., water

or a water/methanol mixture).

Centrifuge the homogenate and collect the supernatant.
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If necessary, perform a Solid Phase Extraction (SPE) cleanup to remove interfering

substances. Condition a C18 SPE cartridge, load the sample extract, wash with water, and

elute the analytes with methanol or acetonitrile.

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known

volume of water or buffer.

3. Derivatization:

To the prepared sample extract (or standard solutions), add a solution of o-

phenylenediamine (oPD).[24]

Incubate the mixture in the dark at a specific temperature (e.g., room temperature or slightly

elevated) for a defined period (e.g., several hours) to allow for the formation of the stable

quinoxaline derivative.

4. HPLC Analysis:

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array

Detector (DAD) and/or a Mass Spectrometer (MS).

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution is typically employed using a mixture of water with a small

amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like

acetonitrile or methanol as mobile phase B.

Injection Volume: Typically 10-20 µL.

Detection:

UV Detection: The quinoxaline derivative of 3-DG can be detected at a specific

wavelength (e.g., around 315 nm).

MS/MS Detection: For higher selectivity and sensitivity, mass spectrometry is used. The

analysis is performed in selected ion monitoring (SIM) or multiple reaction monitoring
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(MRM) mode, tracking the specific mass-to-charge ratio (m/z) of the derivatized 3-DG.[24]

[25]

5. Quantification:

Prepare a calibration curve using standard solutions of 3-DG that have undergone the same

derivatization procedure as the samples.

Plot the peak area of the derivative against the concentration of the standards.

Determine the concentration of 3-DG in the samples by interpolating their peak areas on the

calibration curve. The use of a stable isotope-labeled internal standard is recommended for

the most accurate quantification.[25]
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Caption: Formation of 3-DG in the Maillard reaction pathway.

Experimental Workflow for 3-DG Analysis
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Caption: Workflow for the quantification of 3-DG in food.
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Caption: Relationship between 3-DG and food quality attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Studies on the Formation of 3-Deoxyglucosone- and Methylglyoxal-Derived
Hydroimidazolones of Creatine during Heat Treatment of Meat - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Mitigation of 3-deoxyglucosone and 5-hydroxymethylfurfural in brown fermented milk via
an alternative browning process based on the hydrolysis of endogenous lactose - Food &
Function (RSC Publishing) [pubs.rsc.org]

3. Advanced glycation End-products (AGEs): an emerging concern for processed food
industries - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. Recent Development of 3-Deoxyosone Related Maillard Reaction Products
[jstage.jst.go.jp]

7. Nutrients | Special Issue : Advanced Glycation End Products (AGEs): Link between
Modern Health and Disease [mdpi.com]

8. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification,
Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

9. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Identification and determination of 3-deoxyglucosone and glucosone in carbohydrate-rich
foods - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Quantitation of α-Dicarbonyls and Advanced Glycation Endproducts in Conventional and
Lactose-Hydrolyzed Ultrahigh Temperature Milk during 1 Year of Storage - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b013542?utm_src=pdf-body-img
https://www.benchchem.com/product/b013542?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31050431/
https://pubmed.ncbi.nlm.nih.gov/31050431/
https://pubmed.ncbi.nlm.nih.gov/31050431/
https://pubs.rsc.org/en/content/articlelanding/2019/fo/c8fo02023j
https://pubs.rsc.org/en/content/articlelanding/2019/fo/c8fo02023j
https://pubs.rsc.org/en/content/articlelanding/2019/fo/c8fo02023j
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648888/
https://www.researchgate.net/publication/250193326_Recent_Development_of_3-Deoxyosone_Related_Maillard_Reaction_Products
https://www.mdpi.com/1420-3049/30/20/4095
https://www.jstage.jst.go.jp/article/fstr/6/2/6_2_79/_article
https://www.jstage.jst.go.jp/article/fstr/6/2/6_2_79/_article
https://www.mdpi.com/journal/nutrients/special_issues/AGEs_disease_diet
https://www.mdpi.com/journal/nutrients/special_issues/AGEs_disease_diet
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029922/
https://pubmed.ncbi.nlm.nih.gov/10491986/
https://pubmed.ncbi.nlm.nih.gov/10491986/
https://pubmed.ncbi.nlm.nih.gov/25331228/
https://pubmed.ncbi.nlm.nih.gov/25331228/
https://pubmed.ncbi.nlm.nih.gov/31670949/
https://pubmed.ncbi.nlm.nih.gov/31670949/
https://pubmed.ncbi.nlm.nih.gov/31670949/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. pubs.acs.org [pubs.acs.org]

13. Effects of 3-deoxyglucosone on the Maillard reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Dietary Advanced Glycation End Products and Aging [mdpi.com]

16. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet
and Health - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. Limitation of Maillard Reactions in Lactose-Reduced UHT Milk via Enzymatic Conversion
of Lactose into Galactooligosaccharides during Production - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Profiling of alpha-dicarbonyl content of commercial honeys from different botanical
origins: identification of 3,4-dideoxyglucoson-3-ene (3,4-DGE) and related compounds -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. taylorandfrancis.com [taylorandfrancis.com]

23. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic
Complications and Targets for Intervention [mdpi.com]

24. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by
ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood
specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of 3-Deoxyglucosone in Food Quality
Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013542#application-of-3-deoxyglucosone-in-food-
quality-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jafc.1c02281
https://pubmed.ncbi.nlm.nih.gov/2157564/
https://pubmed.ncbi.nlm.nih.gov/2157564/
https://pubmed.ncbi.nlm.nih.gov/2780681/
https://pubmed.ncbi.nlm.nih.gov/2780681/
https://www.mdpi.com/2072-6643/2/12/1247
https://pmc.ncbi.nlm.nih.gov/articles/PMC6995512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6995512/
https://www.mdpi.com/2076-3417/14/6/2647
https://pubmed.ncbi.nlm.nih.gov/32065525/
https://pubmed.ncbi.nlm.nih.gov/32065525/
https://pubmed.ncbi.nlm.nih.gov/32065525/
https://www.researchgate.net/figure/HPLC-chromatogram-of-the-quinoxaline-derivatives-of-citrus-honey-3-DG-3-deoxyglucosone_fig1_221895269
https://pubmed.ncbi.nlm.nih.gov/19874027/
https://pubmed.ncbi.nlm.nih.gov/19874027/
https://pubmed.ncbi.nlm.nih.gov/19874027/
https://www.researchgate.net/publication/267158791_Identification_and_determination_of_3-deoxyglucosone_and_glucosone_in_carbohydrate-rich_foods
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/3-Deoxyglucosone/
https://www.mdpi.com/1422-0067/18/5/984
https://www.mdpi.com/1422-0067/18/5/984
https://pubmed.ncbi.nlm.nih.gov/23492564/
https://pubmed.ncbi.nlm.nih.gov/23492564/
https://pubmed.ncbi.nlm.nih.gov/23492564/
https://pubmed.ncbi.nlm.nih.gov/9186486/
https://pubmed.ncbi.nlm.nih.gov/9186486/
https://www.benchchem.com/product/b013542#application-of-3-deoxyglucosone-in-food-quality-assessment
https://www.benchchem.com/product/b013542#application-of-3-deoxyglucosone-in-food-quality-assessment
https://www.benchchem.com/product/b013542#application-of-3-deoxyglucosone-in-food-quality-assessment
https://www.benchchem.com/product/b013542#application-of-3-deoxyglucosone-in-food-quality-assessment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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